InChI=1S/C14H14N2O2/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16)
. The compound has a molecular weight of 242.27 g/mol . N'-hydroxy-4-phenylmethoxybenzenecarboximidamide is a compound of interest in organic chemistry, particularly due to its potential applications in pharmaceutical and synthetic chemistry. This compound features a hydroxylamine functional group, which is known for its reactivity and ability to participate in various chemical transformations. Understanding its properties, synthesis, and applications can provide insights into its utility in scientific research.
The synthesis of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide typically involves the following steps:
The reaction conditions, such as temperature, solvent choice (often ethanol or methanol), and reaction time, can significantly influence the yield and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure of the synthesized compound .
The molecular structure of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide can be described as follows:
Key data points related to its molecular structure include:
N'-hydroxy-4-phenylmethoxybenzenecarboximidamide participates in several chemical reactions:
The stability and reactivity of this compound can be influenced by factors such as pH, solvent environment, and temperature. Kinetic studies may be conducted to understand the reaction mechanisms better .
The mechanism of action for N'-hydroxy-4-phenylmethoxybenzenecarboximidamide primarily revolves around its ability to form coordination complexes with metal ions or react with electrophiles:
Quantitative analyses using spectroscopic methods can provide insights into reaction kinetics and thermodynamics associated with these processes .
N'-hydroxy-4-phenylmethoxybenzenecarboximidamide typically exhibits:
Key chemical properties include:
N'-hydroxy-4-phenylmethoxybenzenecarboximidamide finds applications in several areas:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2